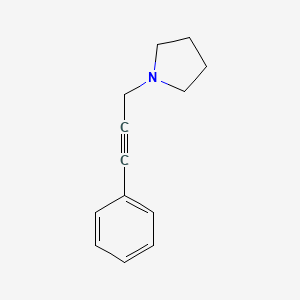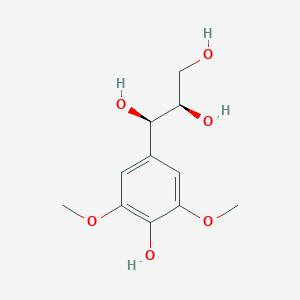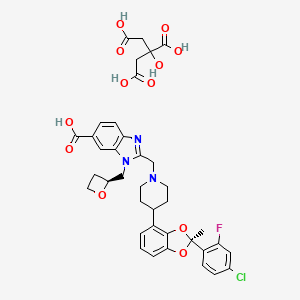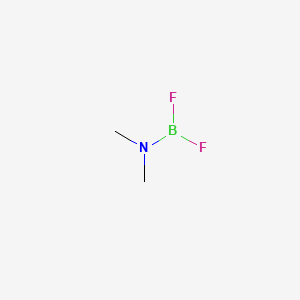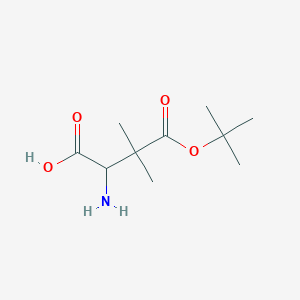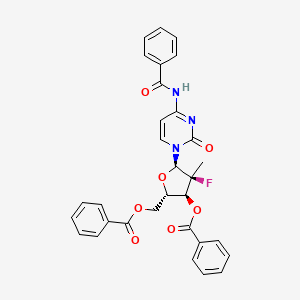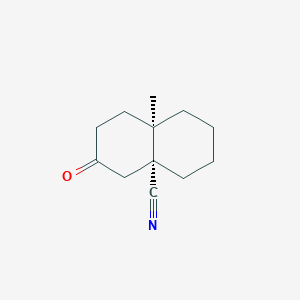
cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile: is a complex organic compound with the molecular formula C12H17NO It is characterized by a decahydro-naphthalene core structure with a nitrile group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile involves its interaction with specific molecular targets. The nitrile and ketone groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Decahydro-4a-naphthalenecarbonitrile: Lacks the methyl and ketone groups, resulting in different chemical properties.
8a-Methyl-3-oxodecahydro-4a-naphthalenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3-Oxodecahydro-4a-naphthalenecarbonitrile: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
880-38-6 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(4aR,8aR)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-11-5-2-3-6-12(11,9-13)8-10(14)4-7-11/h2-8H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
VDTIJFRUZIAMNB-NEPJUHHUSA-N |
SMILES isomérico |
C[C@]12CCCC[C@]1(CC(=O)CC2)C#N |
SMILES canónico |
CC12CCCCC1(CC(=O)CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)

![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)


